2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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Description
2-Chloro-N’-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C11H13ClN2O3 . It is characterized by its versatile properties and diverse applications in scientific research .
Molecular Structure Analysis
The crystal structure reveals three molecules in the asymmetric unit. For detailed atomic coordinates and displacement parameters, refer to the published article .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
The compound is synthesized through reactions involving specific precursors and conditions to yield derivatives with potential biological activities. For instance, compounds have been synthesized by reacting acetohydrazide with various aromatic aldehydes, followed by cyclization with thioglycolic acid, demonstrating the versatility in producing a range of related compounds with varied biological activities (Fuloria et al., 2009).
Characterization Techniques
Spectral studies, including IR, NMR, and mass spectroscopy, are commonly used for the characterization of synthesized compounds. These techniques provide detailed information about the chemical structure and properties of the compounds, essential for understanding their potential applications (Padmavathy & Devi, 2013).
Biological Activities
Antimicrobial Activity
Several studies have focused on evaluating the antimicrobial properties of synthesized compounds. For example, novel imines and thiazolidinones derived from acetohydrazides have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Fuloria et al., 2009).
Anticancer Activity
Research has also been directed toward evaluating the anticancer potential of synthesized compounds. Aryloxyacetic acid hydrazide derivatives, for instance, have been studied for their anticancer activities on various cancer cell lines, showing promising results in inhibiting cell viability and inducing morphological changes and caspase-3 activity, indicative of apoptosis (Şenkardeş et al., 2021).
Analgesic and Anti-inflammatory Activities
The therapeutic potential of synthesized compounds extends to analgesic and anti-inflammatory applications. Oxadiazole derivatives, for example, have shown potent analgesic and anti-inflammatory effects in rodent models, highlighting their potential for development into therapeutic agents (Dewangan et al., 2015).
properties
IUPAC Name |
2-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-17-10-5-8(3-4-9(10)15)7-13-14-11(16)6-12/h3-5,7,15H,2,6H2,1H3,(H,14,16)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBRAYJCABLQNJ-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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